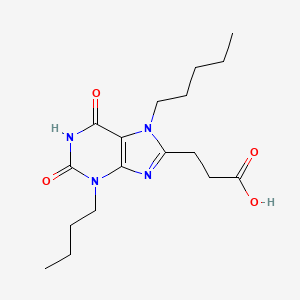
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid is a complex organic compound with a molecular formula of C17H26N4O4. It is characterized by a purine ring structure substituted with butyl and pentyl groups, making it a unique derivative of purine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine ring or the alkyl side chains.
Substitution: Nucleophilic substitution reactions can replace the butyl or pentyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting purine-related metabolic pathways.
作用机制
The mechanism of action of 3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in metabolic pathways. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
- 3-(7-Butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
- 3-(3-Isobutyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
Uniqueness
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H26N4O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(3-butyl-2,6-dioxo-7-pentylpurin-8-yl)propanoic acid |
InChI |
InChI=1S/C17H26N4O4/c1-3-5-7-11-20-12(8-9-13(22)23)18-15-14(20)16(24)19-17(25)21(15)10-6-4-2/h3-11H2,1-2H3,(H,22,23)(H,19,24,25) |
InChI 键 |
PTQBZCHWXIGRJD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCC(=O)O |
规范 SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCC(=O)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


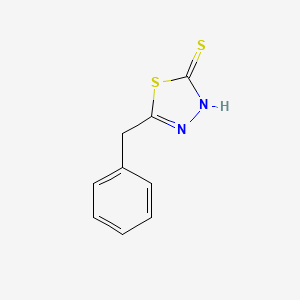
![2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)
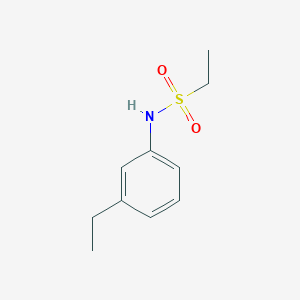
![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)
![N-[1-(methylcarbamothioyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B1637295.png)
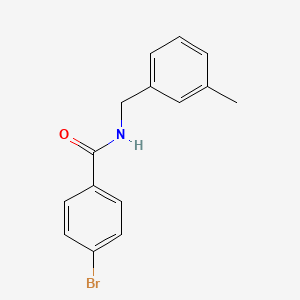
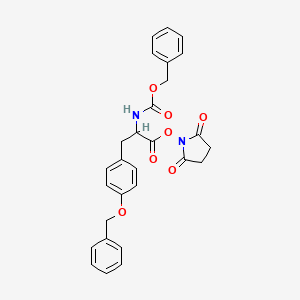
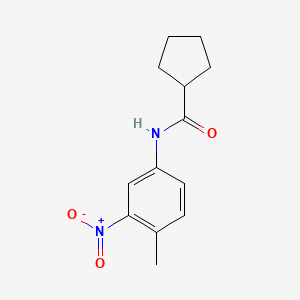
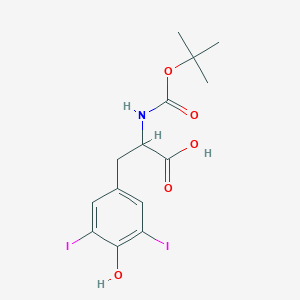
![Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B1637309.png)

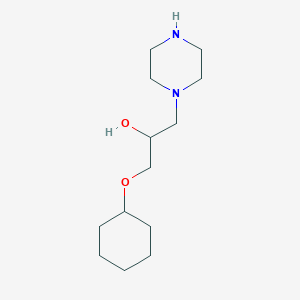
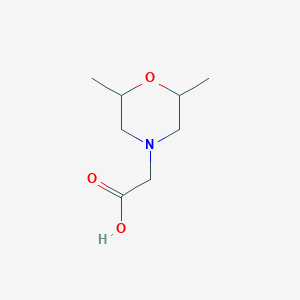
![1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1637321.png)
